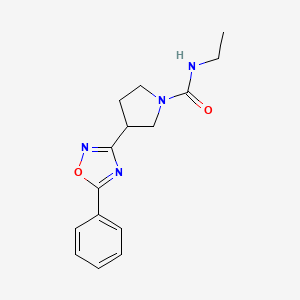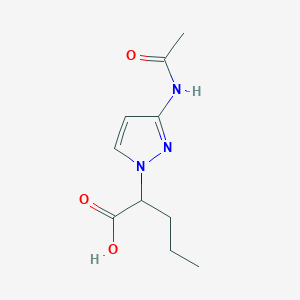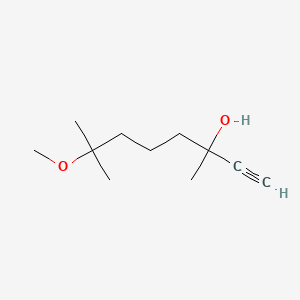
7-Methoxy-3,7-dimethyloct-1-yn-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methoxy-3,7-dimethyloct-1-yn-3-ol is a useful research compound. Its molecular formula is C11H20O2 and its molecular weight is 184.279. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Catalytic Oxidation and Isomerization
Research by Mcquillin and Parker (1975) explored the catalytic oxidation of 7-methoxy-3,7-dimethyloct-1-ene, closely related to 7-Methoxy-3,7-dimethyloct-1-yn-3-ol, using RhCl3–FeCl3 in oxygen. They achieved good yields of methyl ketones and observed an accompanying alkene isomerisation reaction. Their study contributes to understanding the chemical reactions and potential applications of such compounds in synthesis and catalysis Mcquillin and Parker, 1975.
Condensation Reactions
Moorhoff (1998) investigated the condensation of 7-methoxy-3,7-dimethyloctanal in a study on the mechanism of 1,3,5-Cycloheptatriene formation. The research provides insight into the chemical behavior of this compound in complex organic reactions, which could be useful in synthetic organic chemistry Moorhoff, 1998.
Fragrance Material Review
A review by McGinty et al. (2010) on 3,7-dimethyl-7-methoxyoctan-2-ol, closely related to this compound, focused on its toxicology and dermatology as a fragrance ingredient. This highlights the importance of understanding the safety and potential applications of such compounds in consumer products McGinty et al., 2010.
Dimerisation Using Catalysts
Research by Singer and Wilkinson (1968) demonstrated the use of tris(triphenylphosphine)chlororhodium(I) as a catalyst to convert monosubstituted α-hydroxyacetylenes into dimers. This research, while not directly using this compound, provides insights into reactions of similar compounds, which could be applicable in synthetic chemistry Singer and Wilkinson, 1968.
Ketonization in Catalytic Reactors
Frauchiger and Baiker (2003) studied the Saucy–Marbet ketonizations of unsaturated alcohols including 3,7-dimethyl-oct-6-en-1-yn-3-ol, which is structurally related to this compound. This research is significant for understanding the catalytic processes involving such compounds Frauchiger and Baiker, 2003.
Carbocation Studies
Laali et al. (2000) conducted a study on carbocations from methoxy-substituted hydrocarbons, which could provide insights into the reactivity and potential applications of this compound in understanding electrophilic reactions and charge delocalization Laali et al., 2000.
Eigenschaften
IUPAC Name |
7-methoxy-3,7-dimethyloct-1-yn-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-6-11(4,12)9-7-8-10(2,3)13-5/h1,12H,7-9H2,2-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRVYXSMGQBQJHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCCC(C)(C#C)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(4-chlorophenyl)-9-(3-morpholinopropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2817870.png)
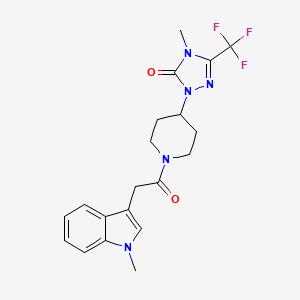
![Rac-tert-butyl (1R,6R)-6-amino-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B2817875.png)
![6-chloro-2-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B2817876.png)
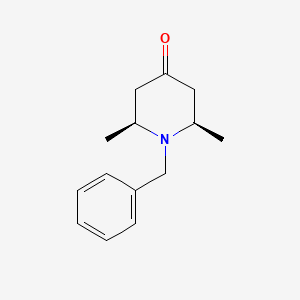
![2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2817879.png)
![2-Anilino-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2817882.png)
![1-(4-Methoxyphenyl)-4-[4-(3-methylphenyl)piperazine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2817883.png)
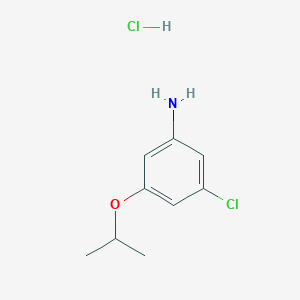
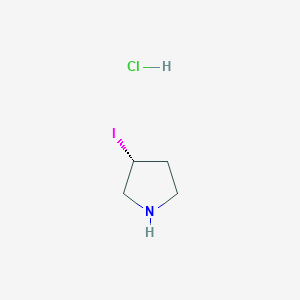
![1-[(4-Chlorophenyl)sulfonyl]-4-(morpholinomethyl)-4-piperidinol](/img/structure/B2817887.png)
![1-{[6-(3-Bromophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetyl}indoline](/img/structure/B2817889.png)
